GC Retention Index Isomer Discrimination: Methyl 8-(2-furyl)octanoate vs. Furfuryl Octanoate
Methyl 8-(2-furyl)octanoate exhibits a Kovats retention index of 1629 on a CP‑Sil‑8CB semi‑standard non‑polar column [1]. In contrast, its structural isomer furfuryl octanoate (2‑furylmethyl octanoate), where the ester bond is directly attached to the furan ring via a methylene linker, elutes with an RI of 1567 on DB‑5 [2] and 1543 on DB‑1 [3]. The RI difference of 62–86 units enables unambiguous chromatographic separation and identification of the terminal‑ester isomer.
| Evidence Dimension | Kovats Retention Index (non‑polar stationary phase) |
|---|---|
| Target Compound Data | 1629 (CP‑Sil‑8CB) |
| Comparator Or Baseline | Furfuryl octanoate: 1567 (DB‑5), 1543 (DB‑1) |
| Quantified Difference | ΔRI = 62–86 units |
| Conditions | Capillary GC with non‑polar columns; CP‑Sil‑8CB and DB‑5/DB‑1 columns; helium carrier gas; temperature‑programmed analysis. |
Why This Matters
Ensures unambiguous identification of the terminal‑furan isomer in complex lipid oxidation mixtures, preventing misassignment that could distort mechanistic or quantitative conclusions.
- [1] Pherobase Kovats detail for Methyl 8-(2-furyl)-octanoate, citing Elmore JS et al., J. Agric. Food Chem. 2002, 50:1126–1132. View Source
- [2] Pherobase Kovats detail for 2‑Furylmethyl octanoate, citing Adams RP, 1995. Identification of essential oil components by gas chromatography/mass spectrometry. View Source
- [3] NIST Chemistry WebBook. Octanoic acid, 2‑furanylmethyl ester. Gas Chromatography data, RI 1543 on DB‑1. View Source
